molecular formula C11H15ClO B13155539 (1R)-2-chloro-1-(4-isopropylphenyl)ethanol

(1R)-2-chloro-1-(4-isopropylphenyl)ethanol

Cat. No.: B13155539
M. Wt: 198.69 g/mol
InChI Key: WDHPUCNTAHSKSY-NSHDSACASA-N
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Description

(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a propan-2-yl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the chlorination of 1-[4-(propan-2-yl)phenyl]ethan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-chloro-1-[4-(methyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.

    (1R)-2-chloro-1-[4-(ethyl)phenyl]ethan-1-ol: Similar structure but with an ethyl group instead of a propan-2-yl group.

    (1R)-2-chloro-1-[4-(tert-butyl)phenyl]ethan-1-ol: Similar structure but with a tert-butyl group instead of a propan-2-yl group.

Uniqueness

The presence of the propan-2-yl group in (1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

(1R)-2-chloro-1-(4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m0/s1

InChI Key

WDHPUCNTAHSKSY-NSHDSACASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CCl)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

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